molecular formula C19H17N5O2 B383137 Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 457951-32-5

Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B383137
CAS No.: 457951-32-5
M. Wt: 347.4g/mol
InChI Key: CTHVEFSBUOEMDD-UHFFFAOYSA-N
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Description

Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a tetrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5, a phenyl group at position 7, and a benzyl ester at position 4. Its molecular formula is C₁₉H₁₇N₅O₂, with a molecular weight of 347.37 g/mol . The benzyl ester group enhances lipophilicity, which may improve membrane permeability compared to simpler alkyl esters like ethyl or methyl .

Properties

IUPAC Name

benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-13-16(18(25)26-12-14-8-4-2-5-9-14)17(15-10-6-3-7-11-15)24-19(20-13)21-22-23-24/h2-11,17H,12H2,1H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHVEFSBUOEMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Step 1 : Activation of the pyrimidine’s carboxyl group via deprotonation using sodium methoxide in methanol.

  • Step 2 : Nucleophilic acyl substitution between the activated carboxylate and benzyl chloroformate, forming the benzyl ester.

  • Reaction Equation :

    Pyrimidine-6-COOH+BnOCOClNaOMe/MeOHPyrimidine-6-COOBn+HCl\text{Pyrimidine-6-COOH} + \text{BnOCOCl} \xrightarrow{\text{NaOMe/MeOH}} \text{Pyrimidine-6-COOBn} + \text{HCl}

Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventMethanolMaximizes solubility of intermediates.
Temperature25–40°CPrevents thermal decomposition.
Base Concentration1.2 eq. NaOMeEnsures complete deprotonation.
Reaction Time6–8 hoursBalances completion and side reactions.

Purification typically involves recrystallization from ethanol/water mixtures, yielding 68–75% pure product.

Alternative Routes: Cycloaddition and Condensation Strategies

Tetrazole Ring Formation via [2+3] Cycloaddition

Early synthetic approaches focus on constructing the tetrazolo[1,5-a]pyrimidine core through cycloaddition between nitriles and azides:

  • Substrates : 5-Aminotetrazole and α,β-unsaturated carbonyl compounds.

  • Conditions : Reflux in toluene with catalytic acetic acid (12–24 hours).

  • Key Intermediate : 5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic acid, which is subsequently benzylated.

One-Pot Condensation Method

A streamlined protocol combines tetrazole formation and benzylation in a single vessel:

  • Reactants : 5-Aminotetrazole, dimethyl acetylenedicarboxylate, and benzyl chloroformate.

  • Solvent System : Dichloromethane/triethylamine (2:1).

  • Outcome : 58% yield after column chromatography (silica gel, hexane/ethyl acetate).

Industrial-Scale Adaptations from Patent Literature

Patent CN103254195A details a multi-step route emphasizing cost-effective reagents:

Stepwise Synthesis

  • Core Formation :

    • 5-Aminotetrazole reacts with propanedioic acid in phosphorus oxychloride (100°C, 12 hours).

    • Intermediate : 5,7-Dichlorotetrazolo[1,5-a]pyrimidine (86% yield).

  • Benzylation :

    • Intermediate treated with benzyl alcohol and K₂CO₃ in DMF (80°C, 6 hours).

    • Yield : 72% after recrystallization.

Comparative Analysis of Patent Methods

MethodAdvantagesDisadvantages
Phosphorus Oxychloride RouteHigh-yield (86%)Requires hazardous POCl₃.
Condensation ApproachOne-pot simplicityLower yield (58%).

Solvent and Temperature Effects on Reaction Outcomes

Solvent Polarity and Reaction Kinetics

  • Polar Protic Solvents (MeOH, H₂O) : Accelerate benzylation but risk hydrolyzing the tetrazole ring.

  • Aprotic Solvents (DMF, DCM) : Improve selectivity for esterification but prolong reaction times.

Thermal Stability Profiling

Differential scanning calorimetry (DSC) reveals decomposition onset at 210°C, necessitating reactions below 100°C to preserve integrity.

Critical Evaluation of Purification Techniques

TechniquePurity AchievedKey Considerations
Recrystallization≥95%Optimal for gram-scale.
Column Chromatography98–99%Cost-prohibitive for industrial use.
Solvent Extraction85–90%Fast but less effective for polar byproducts .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate exhibits significant potential as a candidate for drug development. Its unique structure allows for interactions with various biological targets, making it suitable for the design of novel therapeutic agents.

Case Study:
A study investigated the compound's inhibitory effects on specific enzymes related to cancer and neurodegenerative diseases. The results indicated that the compound could effectively inhibit certain pathways involved in tumor growth and neuronal degeneration .

Materials Science

The heterocyclic framework of this compound can be utilized in developing advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices has shown promise in enhancing the material's conductivity and stability.

Data Table: Comparison of Material Properties

PropertyValue
ConductivityEnhanced by 30%
Thermal StabilityUp to 300 °C
Optical ClarityMaintained at >90%

Biological Studies

The compound serves as a valuable probe for studying various biological processes and interactions. Its ability to form hydrogen bonds and π-π interactions enhances its binding affinity to biological targets.

Mechanism of Action:
The tetrazole ring participates in crucial interactions that influence the compound's efficacy as a biological agent. The presence of substituents like benzyl and phenyl groups increases lipophilicity, aiding in membrane permeability .

Case Study:
Research has demonstrated that this compound can modulate signaling pathways involved in inflammation and oxidative stress, indicating its potential role in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to biological targets. Additionally, the presence of the benzyl and phenyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Ester Groups

Ethyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
  • Molecular Formula : C₁₅H₁₆N₅O₂ .
  • Key Differences :
    • The ethyl ester group reduces steric bulk and lipophilicity compared to the benzyl ester.
    • Reported melting points range from 199–201°C (vs. benzyl ester’s higher predicted melting point due to aromatic stacking) .
    • Synthesized via ammonium chloride-catalyzed Biginelli reactions under solvent-free conditions, achieving yields up to 87% .
Methyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
  • Molecular Formula : C₁₃H₁₂N₅O₂ .
  • Key Differences :
    • The methyl ester further decreases molecular weight and lipophilicity.
    • Synthesized using sulfamic acid catalysis under solvent-free conditions with yields exceeding 85% .

Analogues with Modified Aromatic Substituents

Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
  • Molecular Formula : C₁₉H₂₃N₅O₃ .
  • Key Differences: The 4-morpholinophenyl group introduces polarity, enhancing solubility in polar solvents.
Ethyl 7-ethyl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
  • Molecular Formula : C₁₀H₁₅N₅O₂ .
  • Key Differences :
    • The ethyl group at position 7 disrupts aromaticity, leading to a flattened boat conformation in the pyrimidine ring.
    • Crystal structure analysis reveals intermolecular N–H···N hydrogen bonding, which stabilizes the lattice .

Triazolo[1,5-a]pyrimidine Analogues

Ethyl 5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
  • Molecular Formula : C₁₅H₁₆N₄O₂ .
  • Key Differences :
    • Replacement of the tetrazole ring with a triazole reduces nitrogen content, altering electronic properties and hydrogen-bonding capacity.
    • Lower molecular weight (284.32 g/mol vs. 347.37 g/mol for the benzyl tetrazolo analogue) .

Physicochemical and Crystallographic Properties

Compound Melting Point (°C) Crystal System Hydrogen Bonding References
Benzyl 5-methyl-7-phenyl-... Not reported Likely π-π stacking (benzyl)
Ethyl 5-methyl-7-phenyl-... 199–201 Triclinic N–H···N intermolecular bonds
Ethyl 7-ethyl-5-methyl-... Triclinic (P-1) Flattened boat conformation

Biological Activity

Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring fused to a pyrimidine ring , with substituents that include a benzyl group and phenyl group. Its molecular formula is C19H17N5O2C_{19}H_{17}N_5O_2, with a molar mass of 347.37 g/mol. The predicted density is approximately 1.35 g/cm³, and it has a boiling point around 471.8 °C .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through hydrogen bonding and π-π interactions. These interactions enhance the compound's binding affinity to various biological targets, facilitating its passage through biological membranes due to increased lipophilicity imparted by the benzyl and phenyl groups .

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrazolo[1,5-a]pyrimidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.

Enzyme Inhibition

The compound may also act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the hydrolysis of acetylcholine. Compounds with similar structures have demonstrated dual inhibition capabilities against these enzymes, making them promising candidates for Alzheimer's disease treatment . The mechanism involves binding to the active sites of these enzymes, leading to reduced enzyme activity and enhanced neurotransmitter levels.

Synthesis and Testing

The synthesis of this compound typically involves reacting 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine with benzyl chloroformate in methanol under basic conditions . Following synthesis, various biological assays can be conducted to evaluate its activity against microbial strains and enzyme inhibition.

Comparative Analysis

A comparative analysis of similar compounds reveals that those containing the tetrazole moiety often exhibit enhanced biological activity due to their ability to form stable interactions with biological macromolecules. For example:

CompoundActivity TypeMIC (μM)Notes
Compound AAntimicrobial0.21Effective against Gram-negative bacteria
Compound BAChE InhibitorIC50 = 5.90Dual inhibition potential noted

Q & A

Q. What synthetic methodologies are effective for synthesizing this compound?

The compound is typically synthesized via multicomponent Biginelli-like reactions. Key methodologies include:

  • Catalyzed solvent-free synthesis : Sulfamic acid or ammonium chloride are effective catalysts under solvent-free conditions, yielding 80–87% with reduced reaction time and environmental impact .
  • Ethanol reflux with p-toluenesulfonic acid (pTSA) : Aromatic aldehydes, ethyl acetoacetate, and 5-aminotetrazole react in ethanol under reflux, followed by recrystallization in ethanol for purification .
  • Iodine-catalyzed one-pot reactions : Efficient for generating diverse derivatives, yielding 50–85% under mild conditions .

Q. What spectroscopic and crystallographic methods confirm structural integrity?

  • X-ray crystallography : Resolves molecular conformation (e.g., flattened envelope geometry of the pyrimidine ring, dihedral angles between substituents) .
  • NMR spectroscopy : 1H and 13C NMR verify substituent integration and regioselectivity, particularly for distinguishing between 4,7-dihydro and fully aromatic analogs .
  • HRESI-MS : Validates molecular mass and fragmentation patterns .

Q. How do reaction parameters influence yield and purity?

  • Catalyst selection : Ammonium chloride increases yield (84–87%) compared to HCl or BF3·Et2O .
  • Solvent-free vs. ethanol reflux : Solvent-free methods reduce byproducts but require precise temperature control (150–160°C) to avoid side reactions (e.g., arylvinyl byproducts) .
  • Substituent electronic effects : Electron-withdrawing groups on aldehydes slow reactions but improve yields, while electron-donating groups accelerate reactions .

Advanced Research Questions

Q. How can unexpected byproducts be minimized during synthesis?

  • Byproduct analysis : Under solvent-free conditions at 150–160°C, acetylacetone may yield (E)-5-arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines as major byproducts (6:1 ratio with desired product). Optimizing temperature (100–120°C) and using polar solvents (e.g., acetic acid) suppresses vinylogous side reactions .
  • Catalyst tuning : pTSA in ethanol reduces polymerization risks compared to HCl, enhancing regioselectivity .

Q. What structural features govern biological activity?

  • Conformational flexibility : The flattened envelope conformation of the pyrimidine ring (Cremer-Pople parameters: Q = 0.125 Å, θ = 109.7°) facilitates DNA groove binding. Substituents like bromophenyl or trifluoromethyl enhance hydrophobic interactions .
  • Hydrogen bonding : Intermolecular N–H⋯N bonds stabilize crystal packing and influence solubility, critical for in vitro assays .
  • Electron-withdrawing substituents : Nitro or halide groups improve antiproliferative activity (e.g., IC50 = 4.1 µM against HCT-15 cells) by enhancing electrophilicity .

Q. How does the compound interact with biological targets like DNA?

  • Groove binding : Copper(II) complexes exhibit strong luminescence and bind calf-thymus DNA via minor grooves, confirmed by hypochromism in UV-vis and molecular docking simulations .
  • Apoptosis induction : Zinc(II) complexes trigger caspase-3 activation in HeLa cells, visualized via fluorescent imaging of apoptotic bodies .

Q. What advanced analytical techniques resolve crystal packing and intermolecular interactions?

  • Single-crystal X-ray diffraction : Parameters include R1 = 0.030, wR2 = 0.071, and hydrogen-bond geometry (N–H⋯N distance = 2.87 Å, angle = 165°). Synchrotron radiation improves resolution for low-symmetry crystals .
  • Electron paramagnetic resonance (EPR) : Square planar geometry of copper(II) complexes (hyperfine splitting g∥ = 2.22, g⟂ = 2.06) confirms DNA interaction mechanisms .

Q. How do synthetic derivatives compare in pharmacological activity?

  • Anticancer activity : Ethyl 7-(1H-indol-3-yl)-5-methyl derivatives show potent cytotoxicity (IC50 = 2.8 µM against 4T1 cells) via ROS-mediated apoptosis .
  • Enzyme inhibition : Trifluoromethyl analogs exhibit hepatitis B virus antigen suppression (EC50 = 3.7 µM) by blocking viral capsid assembly .

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